molecular formula C14H15ClN2O5 B7795382 ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate

Cat. No.: B7795382
M. Wt: 326.73 g/mol
InChI Key: CZYBENZKUCIDDT-YFHOEESVSA-N
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Description

Ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate typically involves the condensation of 5-chloro-2-hydroxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance the efficiency and scalability of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate can be compared with other similar compounds, such as:

  • Ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate
  • Ethyl [(2Z)-2-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-3-oxobutanoyl]carbamate

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents, such as the position and type of halogen atoms, can significantly influence their properties and behavior in various chemical and biological contexts.

Properties

IUPAC Name

ethyl N-[(2Z)-2-[(5-chloro-2-hydroxyanilino)methylidene]-3-oxobutanoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O5/c1-3-22-14(21)17-13(20)10(8(2)18)7-16-11-6-9(15)4-5-12(11)19/h4-7,16,19H,3H2,1-2H3,(H,17,20,21)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYBENZKUCIDDT-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=CC(=C1)Cl)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=C(C=CC(=C1)Cl)O)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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